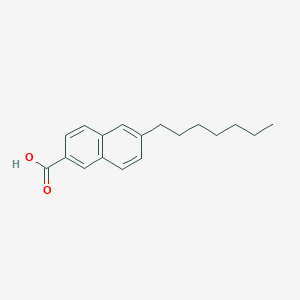6-Heptyl-2-naphthoic acid
CAS No.: 66473-01-6
Cat. No.: VC8286846
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66473-01-6 |
|---|---|
| Molecular Formula | C18H22O2 |
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | 6-heptylnaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H22O2/c1-2-3-4-5-6-7-14-8-9-16-13-17(18(19)20)11-10-15(16)12-14/h8-13H,2-7H2,1H3,(H,19,20) |
| Standard InChI Key | OURHICMQMQBYDD-UHFFFAOYSA-N |
| SMILES | CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
| Canonical SMILES | CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Introduction
Chemical Identification and Structural Characterization
Systematic Nomenclature and Synonyms
The IUPAC name for this compound is 6-heptylnaphthalene-2-carboxylic acid, reflecting its substitution pattern on the naphthalene backbone . Alternative designations include:
-
6-N-Heptylnaphthalene-2-carboxylic acid
-
SCHEMBL7331987 (a registry identifier in PubChem)
The SMILES notation provides a linear representation of its structure, while the InChIKey OURHICMQMQBYDD-UHFFFAOYSA-N enables unambiguous digital referencing .
Molecular Architecture
The molecule consists of:
-
A naphthalene ring system (two fused benzene rings).
-
A heptyl () alkyl chain at the 6-position.
-
A carboxylic acid () group at the 2-position.
The heptyl chain introduces significant hydrophobicity, while the carboxylic acid moiety enables hydrogen bonding and salt formation. This duality suggests potential utility in surfactant systems or as a building block for liquid crystals .
Synthetic Pathways and Methodological Considerations
Primary Synthetic Routes
While direct protocols for 6-heptyl-2-naphthoic acid are sparsely documented, analogous naphthoic acid syntheses provide actionable insights:
Carboxylation of Substituted Naphthalenes
The Kolbe-Schmitt reaction—a classical method for introducing carboxyl groups to aromatic systems—could be adapted. For example, 6-heptyl-2-naphthol may undergo carboxylation under high-pressure in alkaline media :
This method mirrors the synthesis of 6-hydroxy-2-naphthoic acid, where 2-naphthol derivatives are carboxylated at elevated temperatures .
Alkylation of Preformed Naphthoic Acids
Alternative strategies involve introducing the heptyl chain via Friedel-Crafts alkylation. For instance, 2-naphthoic acid could be alkylated using heptyl bromide in the presence of :
Regioselectivity challenges (e.g., para vs. ortho substitution) necessitate careful control of reaction conditions .
Patent-Based Innovations
A Chinese patent (CN1844072A) outlines a halogen-mediated pathway for substituted naphthoic acids :
-
Halogenation: 6-Heptyl-2-naphthol reacts with bromine under alkaline conditions to form 6-heptyl-2-bromo-naphthalene.
-
Hydrolysis: The brominated intermediate is treated with (X = Cl, Br) in acetic acid to yield the carboxylic acid .
This method claims high purity (>95%) and yields exceeding 70%, though scalability remains untested .
Physicochemical Properties and Spectroscopic Data
The heptyl group drastically reduces water solubility compared to unsubstituted naphthoic acids (e.g., 2-naphthoic acid solubility: ~99 mg/L) .
Spectroscopic Signatures
-
IR Spectroscopy: Expected peaks include ~1680 cm (carboxylic acid) and ~1280 cm.
-
: Protons on the heptyl chain ( 0.8–1.5 ppm), aromatic protons ( 7.2–8.5 ppm), and carboxylic acid proton ( ~12 ppm, broad) .
Challenges and Future Directions
-
Synthetic Optimization: Current methods suffer from moderate yields and harsh conditions. Catalytic carboxylation or enzymatic routes warrant exploration.
-
Toxicological Profiling: No ecotoxicology data are available. OECD guidelines for biodegradation and aquatic toxicity must be addressed.
-
Advanced Materials: Incorporation into metal-organic frameworks (MOFs) or conductive polymers could exploit its aromaticity and functional group versatility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume